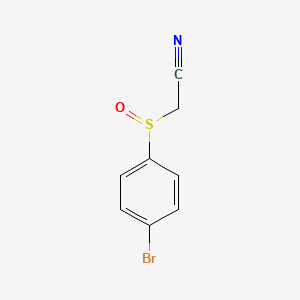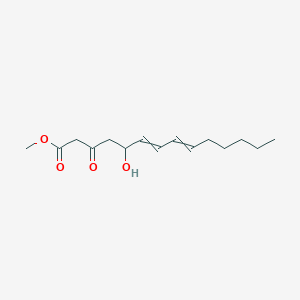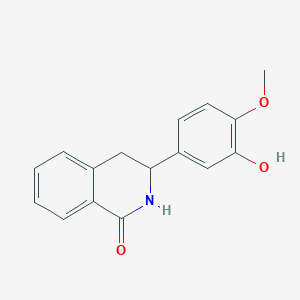![molecular formula C22H29AsGe B14502470 Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane CAS No. 63451-88-7](/img/structure/B14502470.png)
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane is a complex organometallic compound that features a unique combination of arsenic, germanium, and aromatic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane typically involves the reaction of 2-methylphenyl lithium with triethylgermylacetylene, followed by the introduction of arsenic trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of arsenic and germanium.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Arsenic and germanium oxides.
Reduction: Lower oxidation state arsenic and germanium compounds.
Substitution: Brominated or nitrated aromatic rings.
Aplicaciones Científicas De Investigación
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds.
Biology: Potential use in studying the interactions of organometallic compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane involves its interaction with molecular targets through its organometallic framework. The compound can coordinate with various substrates, facilitating reactions through its germanium and arsenic centers. The pathways involved include electron transfer and coordination chemistry, which enable the compound to act as a catalyst or reactant in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane
- Bis(4-methylphenyl)[(triethylgermyl)ethynyl]arsane
- Bis(2-ethylhexyl) phthalate
Uniqueness
Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane is unique due to the presence of both germanium and arsenic in its structure, which imparts distinct chemical properties
Propiedades
Número CAS |
63451-88-7 |
|---|---|
Fórmula molecular |
C22H29AsGe |
Peso molecular |
441.0 g/mol |
Nombre IUPAC |
bis(2-methylphenyl)-(2-triethylgermylethynyl)arsane |
InChI |
InChI=1S/C22H29AsGe/c1-6-24(7-2,8-3)18-17-23(21-15-11-9-13-19(21)4)22-16-12-10-14-20(22)5/h9-16H,6-8H2,1-5H3 |
Clave InChI |
LOPQHSGNGXWLKX-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C#C[As](C1=CC=CC=C1C)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)


![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)



![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)

![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)

![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)
